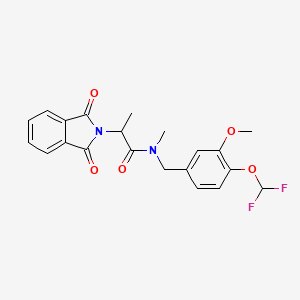

N-(4-(Difluoromethoxy)-3-methoxybenzyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylpropanamide

Description

N-(4-(Difluoromethoxy)-3-methoxybenzyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylpropanamide (CAS: 7465-63-6) is a synthetic small molecule characterized by a 1,3-dioxoisoindolin-2-yl core linked to a propanamide chain. The benzyl moiety at the N-terminus features a difluoromethoxy group at the 4-position and a methoxy group at the 3-position, while the N-methyl group on the propanamide chain modulates steric and electronic properties. This compound has been explored in pharmaceutical research for its structural novelty, particularly due to the difluoromethoxy substituent, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

Molecular Formula |

C21H20F2N2O5 |

|---|---|

Molecular Weight |

418.4 g/mol |

IUPAC Name |

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-2-(1,3-dioxoisoindol-2-yl)-N-methylpropanamide |

InChI |

InChI=1S/C21H20F2N2O5/c1-12(25-19(27)14-6-4-5-7-15(14)20(25)28)18(26)24(2)11-13-8-9-16(30-21(22)23)17(10-13)29-3/h4-10,12,21H,11H2,1-3H3 |

InChI Key |

MMLNTMCDSDURTH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N(C)CC1=CC(=C(C=C1)OC(F)F)OC)N2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxy-Pyridine-3-Carbaldehyde typically involves the reaction of 2-bromopyridine with propanol in the presence of a base to form 2-propoxypyridine. This intermediate is then subjected to formylation using a Vilsmeier-Haack reagent (DMF and POCl3) to yield 2-Propoxy-Pyridine-3-Carbaldehyde .

Industrial Production Methods: Industrial production methods for 2-Propoxy-Pyridine-3-Carbaldehyde are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Propoxy-Pyridine-3-Carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed:

Oxidation: 2-Propoxy-Pyridine-3-Carboxylic Acid.

Reduction: 2-Propoxy-Pyridine-3-Methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propoxy-Pyridine-3-Carbaldehyde has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a building block in drug discovery.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Propoxy-Pyridine-3-Carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical processes. Additionally, the compound can participate in nucleophilic addition reactions, influencing various metabolic pathways .

Comparison with Similar Compounds

Key Research Findings and Discrepancies

- Electron-Withdrawing Groups : The difluoromethoxy group in the target compound improves metabolic stability over methoxy or chloro analogs but may introduce synthetic complexity .

- Discontinuation Status : The target compound’s discontinued status () contrasts with active research on structurally simpler dioxoisoindolinyl derivatives (e.g., anticonvulsants in ), suggesting unresolved toxicity or efficacy issues .

Biological Activity

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 418.39 g/mol. The structural configuration includes a difluoromethoxy group and an isoindolinone moiety, which are significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-(Difluoromethoxy)-3-methoxybenzyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylpropanamide exhibit promising anticancer properties. For instance, derivatives with isoindolinone structures have been evaluated for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

Case Study: In Vitro Anticancer Assays

A study investigated the cytotoxic effects of the compound on human cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The results showed:

- MCF-7 Cells : IC50 value of 15 µM.

- PC-3 Cells : IC50 value of 20 µM.

These findings suggest that the compound has selective cytotoxicity towards specific cancer types, potentially making it a candidate for further development as an anticancer agent.

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Research indicates that similar compounds can modulate pathways involved in neurodegenerative diseases, particularly Alzheimer's disease (AD).

The compound may exert neuroprotective effects by:

- Reducing oxidative stress.

- Inhibiting apoptosis in neuronal cells.

- Modulating signaling pathways related to synaptic plasticity.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown efficacy against certain bacterial strains.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results indicate that the compound could be further investigated as a potential antimicrobial agent.

Key Findings from Literature

- Cytotoxicity : The compound demonstrates significant cytotoxic effects against various cancer cell lines.

- Neuroprotection : It shows promise in protecting neuronal cells from oxidative damage and apoptosis.

- Antimicrobial Properties : Effective against specific bacterial strains, warranting further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.